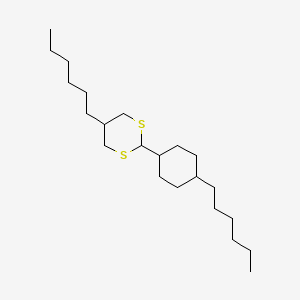
5-Hexyl-2-(4-hexylcyclohexyl)-1,3-dithiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexyl-2-(4-hexylcyclohexyl)-1,3-dithiane is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are often used as protecting groups for carbonyl compounds in organic synthesis. The unique structure of this compound makes it an interesting subject for research in various fields, including chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyl-2-(4-hexylcyclohexyl)-1,3-dithiane typically involves the reaction of a cyclohexyl derivative with a dithiane precursor. One common method is the reaction of 4-hexylcyclohexanone with 1,3-propanedithiol in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the dithiane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-Hexyl-2-(4-hexylcyclohexyl)-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the dithiane ring can lead to the formation of thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dithiane ring acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted cyclohexyl derivatives.
Scientific Research Applications
5-Hexyl-2-(4-hexylcyclohexyl)-1,3-dithiane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Materials Science: Investigated for its potential use in the development of liquid crystal materials.
Biology: Studied for its interactions with biological molecules and potential as a bioactive compound.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-Hexyl-2-(4-hexylcyclohexyl)-1,3-dithiane involves its ability to form stable complexes with various substrates. The dithiane ring can coordinate with metal ions, enhancing its reactivity in catalytic processes. Additionally, the compound’s hydrophobic hexyl groups contribute to its solubility in organic solvents, facilitating its use in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: A simpler dithiane derivative used as a protecting group in organic synthesis.
2,2-Dimethyl-1,3-dithiane: Another dithiane derivative with different substituents.
4,4-Dimethyl-1,3-dithiane: Similar structure but with methyl groups instead of hexyl groups.
Uniqueness
5-Hexyl-2-(4-hexylcyclohexyl)-1,3-dithiane is unique due to its extended alkyl chains, which enhance its hydrophobicity and solubility in non-polar solvents. This property makes it particularly useful in applications where solubility in organic media is essential.
Properties
CAS No. |
86570-89-0 |
|---|---|
Molecular Formula |
C22H42S2 |
Molecular Weight |
370.7 g/mol |
IUPAC Name |
5-hexyl-2-(4-hexylcyclohexyl)-1,3-dithiane |
InChI |
InChI=1S/C22H42S2/c1-3-5-7-9-11-19-13-15-21(16-14-19)22-23-17-20(18-24-22)12-10-8-6-4-2/h19-22H,3-18H2,1-2H3 |
InChI Key |
PVHXWNXQJRMJNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CCC(CC1)C2SCC(CS2)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


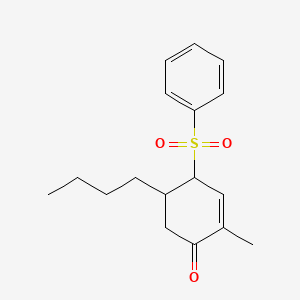


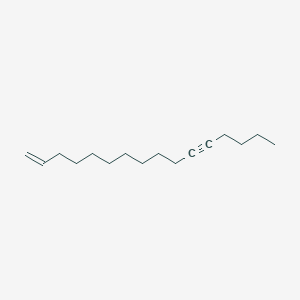
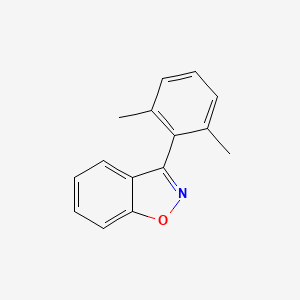
![1-[2,3-Dimethyl-4-(trimethylsilyl)but-2-en-1-yl]-1,1,2,2,2-pentamethyldisilane](/img/structure/B14399410.png)
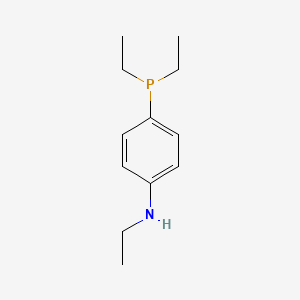
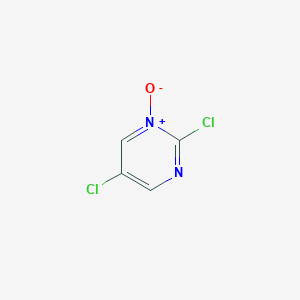



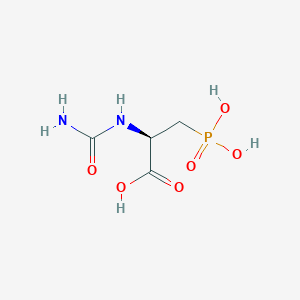
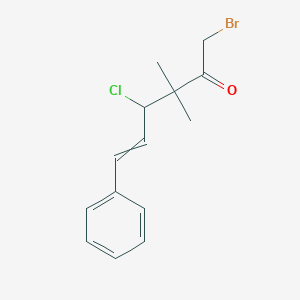
![2,2-Dichloro-N-[(2-ethoxyethoxy)methyl]-N-(propan-2-yl)acetamide](/img/structure/B14399460.png)
